molecular formula C7H13ClO3S B13630200 3-(Tetrahydrofuran-2-yl)propane-1-sulfonyl chloride

3-(Tetrahydrofuran-2-yl)propane-1-sulfonyl chloride

Cat. No.: B13630200
M. Wt: 212.70 g/mol
InChI Key: NGARYXJZPTXLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tetrahydrofuran-2-yl)propane-1-sulfonyl chloride: is an organic compound with the molecular formula C7H13ClO3S . It is a sulfonyl chloride derivative that features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tetrahydrofuran-2-yl)propane-1-sulfonyl chloride typically involves the reaction of tetrahydrofuran with a sulfonyl chloride precursorThe reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(Tetrahydrofuran-2-yl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

Chemistry: In chemistry, 3-(Tetrahydrofuran-2-yl)propane-1-sulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: In biological and medicinal research, this compound can be used to modify biomolecules, such as proteins and peptides, to study their functions and interactions. It may also serve as a precursor for the synthesis of potential therapeutic agents .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science .

Mechanism of Action

The mechanism of action of 3-(Tetrahydrofuran-2-yl)propane-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

  • 3-(Tetrahydrofuran-2-yl)propane-1-sulfonic acid
  • 3-(Tetrahydrofuran-2-yl)propane-1-sulfonamide
  • 3-(Tetrahydrofuran-2-yl)propane-1-sulfonate esters

Comparison: Compared to these similar compounds, 3-(Tetrahydrofuran-2-yl)propane-1-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity and electrophilic properties. This makes it particularly useful in synthetic chemistry for introducing sulfonyl groups into target molecules .

Properties

Molecular Formula

C7H13ClO3S

Molecular Weight

212.70 g/mol

IUPAC Name

3-(oxolan-2-yl)propane-1-sulfonyl chloride

InChI

InChI=1S/C7H13ClO3S/c8-12(9,10)6-2-4-7-3-1-5-11-7/h7H,1-6H2

InChI Key

NGARYXJZPTXLPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCCS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.